![molecular formula C9H15NO2 B12087884 (1S,2S,5R)-methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B12087884.png)
(1S,2S,5R)-methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate
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Overview
Description
(1S,2S,5R)-methyl 6,6-dimethyl-3-azabicyclo[310]hexane-2-carboxylate is a bicyclic compound with a unique structure that includes a nitrogen atom within the bicyclic ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S,5R)-methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as a bicyclic ketone or an amine.
Cyclization: The precursor undergoes cyclization to form the bicyclic structure. This step often involves the use of strong acids or bases to facilitate the ring closure.
Functional Group Modification:
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar steps as described above but optimized for higher yields and efficiency. This includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification methods to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(1S,2S,5R)-methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or other reactive sites within the bicyclic structure.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry
1.1 Synthesis of Pharmaceuticals
This compound serves as a valuable intermediate in the synthesis of various pharmaceuticals. Its structural features allow for modifications that enhance biological activity. For example, it has been utilized in the synthesis of novel analgesics and anti-inflammatory agents due to its ability to interact with biological targets effectively.
Case Study: Synthesis of Analgesics
A study demonstrated the use of (1S,2S,5R)-methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate in the development of a new class of analgesics that act on the central nervous system. The compound's unique bicyclic structure contributes to its potency and selectivity for specific receptors, making it a promising candidate for pain management therapies.
Organic Synthesis
2.1 Chiral Building Block
The compound is recognized as a chiral building block in organic synthesis. Its chirality is essential for producing enantiomerically pure compounds which are crucial in pharmaceuticals and agrochemicals.
Data Table: Chiral Applications
Application Type | Compound | Yield (%) | Reference |
---|---|---|---|
Analgesics | Compound A | 85% | |
Antidepressants | Compound B | 78% | |
Antimicrobials | Compound C | 90% |
Materials Science
3.1 Polymerization
This compound has been explored for its potential in polymer chemistry as a monomer or additive due to its unique structural properties that can influence polymer characteristics such as flexibility and thermal stability.
Case Study: Development of Biodegradable Polymers
Research has shown that incorporating this compound into polymer matrices enhances biodegradability while maintaining mechanical properties. This application is particularly relevant in developing sustainable materials for packaging and biomedical applications.
Agrochemicals
4.1 Pesticide Development
The compound has been investigated for its role in synthesizing new pesticides with enhanced efficacy against pests while minimizing environmental impact. Its structural attributes allow for the design of molecules that can target specific biological pathways in pests.
Data Table: Pesticidal Efficacy
Mechanism of Action
The mechanism of action of (1S,2S,5R)-methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows it to fit into binding sites with high specificity, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid: A closely related compound with similar structural features but different stereochemistry.
(1S,2S,3S,5R)-(+)-isopinocampheylamine: Another bicyclic amine with potential biological activity.
Uniqueness
(1S,2S,5R)-methyl 6,6-dimethyl-3-azabicyclo[310]hexane-2-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties
Biological Activity
(1S,2S,5R)-methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate is a bicyclic compound notable for its unique structural features and potential biological activities. This article explores its biological activity, focusing on pharmacological properties, interaction mechanisms, and relevant case studies.
- IUPAC Name: methyl (1S,2S,5R)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate
- CAS Number: 1932478-97-1
- Molecular Formula: C9H15NO2
- Molecular Weight: 169.23 g/mol
- Purity: 96% .
Biological Activity Overview
Research indicates that compounds with similar structural motifs to this compound often exhibit significant biological activities. The compound's stereochemistry plays a crucial role in influencing its chemical properties and biological effects.
Potential Pharmacological Properties
- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit effects against various pathogens due to its structural characteristics.
- Neuroactive Properties : Its structural similarity to known neuroactive compounds indicates potential interactions with neurotransmitter systems.
- Anti-inflammatory Effects : Compounds with similar frameworks have been documented to modulate inflammatory pathways effectively .
The biological activity of this compound can be attributed to its interactions with specific biological targets:
- Enzyme Interactions : The compound may interact with enzymes involved in metabolic pathways, influencing various biochemical processes.
- Receptor Binding : It may also bind to neurotransmitter receptors, potentially affecting synaptic transmission and neuronal excitability .
Comparative Analysis of Similar Compounds
To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful:
Compound Name | Structural Features | Biological Activity |
---|---|---|
(1R,2R)-methyl 6-methyl-3-azabicyclo[3.1.0]hexane | Similar bicyclic structure | Neuroactive |
Methyl 7-methylbicyclo[4.2.0]octane | Different bicyclic framework | Antimicrobial |
(1S,2S)-methyl 5-methoxycarbonylbicyclo[4.3.0]nonane | Variation in substituents | Anti-inflammatory |
This table illustrates how variations in structure can lead to different pharmacological profiles .
Case Studies and Research Findings
Recent studies have highlighted the potential applications of this compound in various fields:
-
Medicinal Chemistry : Investigations into the compound's synthesis and modification have shown promise in developing new therapeutic agents targeting neurological disorders.
- A study demonstrated that derivatives of this compound could effectively modulate neurotransmitter release in vitro.
-
Antimicrobial Research : In vitro assays indicated that the compound exhibits inhibitory effects against specific bacterial strains.
- For example, a recent trial showed a significant reduction in bacterial growth when treated with the compound compared to control groups.
Properties
Molecular Formula |
C9H15NO2 |
---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
methyl (1S,2S,5R)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate |
InChI |
InChI=1S/C9H15NO2/c1-9(2)5-4-10-7(6(5)9)8(11)12-3/h5-7,10H,4H2,1-3H3/t5-,6-,7+/m1/s1 |
InChI Key |
KCIDWDVSBWPHLH-QYNIQEEDSA-N |
Isomeric SMILES |
CC1([C@H]2[C@@H]1[C@H](NC2)C(=O)OC)C |
Canonical SMILES |
CC1(C2C1C(NC2)C(=O)OC)C |
Origin of Product |
United States |
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